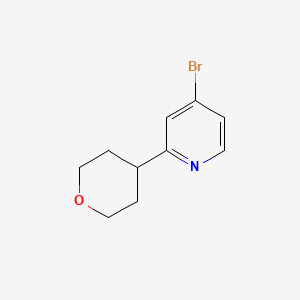

4-Bromo-2-(oxan-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNOLLRJEWMQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Oxan 4 Yl Pyridine

Precursor Synthesis and Regioselective Functionalization Strategies

The construction of 4-Bromo-2-(oxan-4-yl)pyridine logically begins with the synthesis of appropriately functionalized precursors. This involves the preparation of halogenated pyridines and the subsequent introduction of the saturated oxan-4-yl group.

Synthesis of Halogenated Pyridine (B92270) Precursors, including Bromopyridine Isomers

The synthesis of bromopyridine isomers is a fundamental step in pyridine chemistry. These compounds serve as versatile building blocks for more complex derivatives. Several methods are employed for their preparation, including electrophilic bromination and transformations of amino pyridines.

Direct bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions, like heating in the presence of oleum, and tend to yield 3-bromo or 3,5-dibromo products. chempanda.com Achieving substitution at the 2- or 4-position via direct bromination is difficult unless the 3- and 5-positions are blocked. chempanda.com

A more reliable and widely used method for producing specific bromopyridine isomers is the Sandmeyer reaction. nih.govwikipedia.org This reaction involves the diazotization of an aminopyridine precursor, followed by displacement of the resulting diazonium salt with a bromide ion, typically from a copper(I) bromide catalyst. nih.govwikipedia.org For instance, 2-bromopyridine (B144113) can be synthesized in high yield from 2-aminopyridine (B139424) by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine. orgsyn.orgwikipedia.org Similarly, other bromo- and dibromopyridine isomers can be accessed from the corresponding amino precursors. chemicalbook.comgoogle.com The synthesis of 2,4-dibromopyridine (B189624), a potential precursor for the target molecule, can be achieved from the corresponding nitroazine N-oxide. researchgate.net

| Precursor | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 1. HBr, Br₂; 2. NaNO₂; 3. NaOH | 2-Bromopyridine | Classic Sandmeyer-type reaction (Craig method). Good yields (86-92%). | orgsyn.org |

| Pyridine | Br₂, fuming H₂SO₄, 130°C | 3-Bromopyridine | Electrophilic bromination under harsh conditions. | chempanda.com |

| 2-Amino-5-bromopyridine | 1. HBr, Br₂; 2. NaNO₂ | 2,5-Dibromopyridine | Sandmeyer reaction on a substituted aminopyridine. | chemicalbook.com |

| 3-Bromopyridine | KOH, 18-crown-6 | 4-Bromopyridine (B75155) | Isomerization via a proposed 3,4-pyridyne intermediate. | nih.govrsc.org |

Introduction of the Oxan-4-yl Moiety through Carbon-Carbon Bond Formation

With a suitable brominated pyridine in hand, the next crucial step is the introduction of the oxan-4-yl group. This C(sp²)-C(sp³) bond formation can be approached through several strategies, primarily involving organometallic reagents or the activation of the pyridine ring via N-oxide formation.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org One plausible strategy involves the reaction of a dihalopyridine, such as 2,4-dibromopyridine, with an organometallic reagent derived from oxane. An (oxan-4-yl)magnesium halide (a Grignard reagent) or an (oxan-4-yl)zinc halide could be used to displace one of the bromine atoms. Such reactions often require a transition-metal catalyst, like palladium or nickel, in what is known as a cross-coupling reaction (e.g., Negishi or Kumada coupling). wikipedia.orgnih.gov The regioselectivity of such a reaction on 2,4-dibromopyridine would be a critical consideration, as the C2 and C4 positions have different reactivities. nih.govresearchgate.netresearchgate.net

Alternatively, the polarity of the reaction can be reversed. A 4-bromopyridine derivative could be converted into an organometallic species. For example, treatment of a bromopyridine with butyllithium (B86547) can generate a lithiopyridine, which can then be transmetalated with zinc chloride to form a more functional-group-tolerant organozinc reagent. chempanda.comsigmaaldrich.comnih.govacs.org This pyridylzinc reagent could then, in principle, react with an electrophilic form of the oxane moiety, such as 4-oxanone, followed by reduction, or with a 4-halooxane derivative.

| Pyridine Substrate | Organometallic Reagent | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pyridine | Alkylmagnesium halide | Presence of free Mg metal | 4-Alkylpyridine | Reaction in situ gives 4-alkylation, whereas pre-formed Grignards often give 2-alkylation. | rsc.org |

| 2- or 4-Bromopyridine | Alkyl Grignard reagent | Purple light, no catalyst | 2- or 4-Alkylpyridine | Transition-metal-free radical coupling. | organic-chemistry.org |

| Pyridine N-Oxide | Grignard Reagent (Alkyl, Aryl, Alkynyl) | 1. THF, rt; 2. Ac₂O, 120°C | 2-Substituted Pyridine | Regiospecific addition to the C2 position. | organic-chemistry.orgorganic-chemistry.org |

| 4-Methoxypyridinium salt | Grignard Reagent | Cu(I) catalyst | Chiral dihydro-4-pyridone | Catalytic asymmetric dearomative alkylation. | nih.govacs.org |

The formation of a pyridine N-oxide significantly alters the reactivity of the pyridine ring. wikipedia.org The N-oxide group is strongly electron-withdrawing, which activates the C2 and C4 positions toward nucleophilic attack. youtube.com This strategy is particularly effective for introducing substituents at the C2 position. organic-chemistry.orgdiva-portal.org

A synthetic route to this compound could start with 4-bromopyridine. Oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) would yield 4-bromopyridine N-oxide. This intermediate can then react with a suitable nucleophile, such as an (oxan-4-yl)Grignard or organozinc reagent. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The addition typically occurs at the C2 position, leading to a dihydropyridine (B1217469) intermediate. Subsequent elimination and deoxygenation of the N-oxide (e.g., using PCl₃ or zinc dust) would restore the aromaticity of the pyridine ring and yield the desired 2-substituted product. wikipedia.org This method offers a high degree of regioselectivity for C2 functionalization. organic-chemistry.orgorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Approaches for C-C Bond Construction

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura reaction, in particular, has seen extensive application in the functionalization of heterocyclic compounds.

Suzuki-Miyaura Cross-Coupling Reactions Involving Bromopyridines

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide. nih.gov This reaction is widely used for creating biaryl linkages but is also applicable to the formation of C(sp²)-C(sp³) bonds.

To synthesize this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of 2,4-dibromopyridine with an organoboron reagent, such as (oxan-4-yl)boronic acid nih.gov or its corresponding pinacol (B44631) ester. A key challenge in this approach is achieving regioselective monocoupling. The C2 and C4 positions of the pyridine ring exhibit different electronic properties, which can be exploited to control the site of the reaction. Generally, in 2,4-dihalopyridines, the C2 position is more electrophilic and thus more reactive toward oxidative addition to the palladium(0) catalyst, leading to preferential coupling at this site. researchgate.netresearchgate.net However, the choice of catalyst, ligands, and reaction conditions can influence and sometimes even reverse this selectivity. nih.govresearchgate.net By carefully optimizing these parameters, it is possible to favor the formation of the desired 4-bromo-2-substituted pyridine product. researchgate.net

| Halopyridine | Boron Reagent | Catalyst | Base | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | TlOH | - | Regioselective coupling at C2. | researchgate.net |

| 3,5-Dibromopyridine (B18299) | 4-Methoxyphenylboronic acid | - | - | - | Used as a key step in natural product synthesis. | nih.gov |

| 2,4-Dibromopyridine | Arylboronic acid | C3-Symmetric Tripalladium Clusters | - | - | High C2-regioselectivity (up to 98:1). | nih.gov |

| Dihalogenated heteroarenes | Arylboronic acid | Pd(OAc)₂ | - | - | General discussion on factors influencing regioselectivity. | rsc.org |

Negishi Cross-Coupling Reactions Utilizing Organozinc Species

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction is particularly valuable in heterocyclic chemistry for its high functional group tolerance, mild reaction conditions, and the ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorgsyn.org

In the context of pyridine synthesis, the Negishi coupling allows for the versatile construction of substituted pyridines. researchgate.net The reaction typically involves a pyridylzinc halide, prepared either through transmetalation from a pyridyllithium species or by the direct insertion of activated zinc into a pyridyl halide, which is then coupled with a suitable electrophile. orgsyn.orgorgsyn.org Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. researchgate.net

The chemoselectivity of the Negishi coupling is a significant advantage. For instance, in dihalopyridines, coupling can often be directed to a specific position based on the differing reactivity of halogens (I > Br > Cl). orgsyn.org This allows for the selective functionalization at one position while leaving another halogen available for subsequent transformations. The reaction demonstrates impressive tolerance for a wide range of functional groups, including esters, nitriles, amines, and alcohols, making it a robust tool for assembling complex pyridine-containing molecules. orgsyn.orgresearchgate.net

Table 1: Examples of Negishi Cross-Coupling in Pyridine Synthesis

| Coupling Partners | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopyridine and o-tolylzinc chloride | Pd(PPh₃)₄ | 2-(o-tolyl)pyridine | - | wikipedia.org |

| 2-Pyridylzinc bromide and various electrophiles | Pd(PPh₃)₄ | Substituted 2-pyridines | High | researchgate.net |

Stille Cross-Coupling Reactions in Di- and Poly-Substituted Pyridine Syntheses

The Stille reaction provides another versatile pathway for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org This methodology is widely applied in the synthesis of di- and poly-substituted pyridines, including complex structures like bipyridines and terpyridines, which are crucial ligands in supramolecular chemistry. acs.org

A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org The reaction can be used to couple various sp²-hybridized groups, such as aryl and vinyl moieties, to a pyridine core. wikipedia.org Halogen-substituted pyridines are common substrates in these reactions. wikipedia.org However, a significant drawback is the toxicity associated with organotin compounds and byproducts, which can complicate purification. orgsyn.orgorganic-chemistry.org

Despite the toxicity concerns, Stille-type couplings are effective for producing functionalized pyridines on a multigram scale. acs.org The reaction conditions can sometimes be harsh, potentially requiring high temperatures for extended periods, which may not be suitable for thermally sensitive substrates. orgsyn.org The incorporation of a carbonyl group between the coupling partners (Stille-carbonylative cross-coupling) is also a well-established variant for synthesizing pyridyl ketones. wikipedia.org

Table 2: Features of Stille Cross-Coupling for Pyridine Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Organostannanes and pyridyl halides/pseudohalides. | organic-chemistry.org |

| Catalyst | Typically a Pd(0) complex, e.g., Pd(PPh₃)₄. | organic-chemistry.org |

| Advantages | Stability of reagents, useful for complex heterocycles. | acs.orgwikipedia.org |

| Disadvantages | Toxicity of tin compounds, sometimes harsh conditions. | orgsyn.orgorganic-chemistry.org |

| Applications | Synthesis of functionalized bipyridines and terpyridines. | acs.orgmdpi.com |

Palladium-Catalyzed Direct Arylation and Alkylation Methodologies

Palladium-catalyzed direct arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. nih.govrsc.org This approach involves the direct activation of a C-H bond on one of the coupling partners, which then reacts with an organic halide. rsc.org

For pyridine synthesis, this method allows for the direct arylation of the pyridine ring or the coupling of a bromopyridine with another (hetero)aromatic C-H bond. The regioselective 5-arylation of various heterocycles with functionalized bromopyridines has been achieved using catalysts like PdCl(C₃H₅)(dppb), providing straightforward access to heteroarylated pyridines. researchgate.net The reaction's success is often influenced by the electronic properties of the substituents on the bromopyridine; electron-withdrawing groups tend to favor the reaction, while electron-donating groups can be unfavorable. researchgate.net

While many methods for direct arylation require directing groups to control regioselectivity, significant progress has been made in the direct arylation of simple arenes that lack such groups. rsc.orgnih.gov Some protocols have been developed for the direct C-2 arylation of specific substrates like benzothiazoles using palladium pincer complexes. nih.gov Recently, the direct arylation of 2-pyridylmethyl silanes with aryl bromides has been developed, yielding a diverse array of aryl(2-pyridyl)methyl silane (B1218182) derivatives in good to excellent yields. researchgate.net

Table 3: Catalytic Systems for Direct Arylation of Pyridine Derivatives

| Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Heteroaromatics and Bromopyridines | 1 mol% PdCl(C₃H₅)(dppb) | Regioselective 5-arylation. | researchgate.net |

| Simple Arenes and Aryl Bromides | Synergistic Silver and Palladium Catalysis | Does not require directing groups. | nih.gov |

| Benzothiazoles and Aryl Iodides | Palladium PCN pincer complex / CuI | Regioselective C-2 arylation. | nih.gov |

Direct Functionalization and Halogen Migration Strategies

Direct functionalization methods provide powerful tools for modifying pyridine rings, often allowing access to isomers that are difficult to obtain through other routes. These strategies include rearrangements of halogen atoms and regioselective metal-halogen exchange reactions.

Halogen-Dance Rearrangements in Bromopyridine Derivatives

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgclockss.org This rearrangement offers a powerful strategy for achieving functionalization at positions that are not easily accessible through conventional methods. wikipedia.org

In bromopyridine derivatives, the halogen dance typically proceeds via deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate ortho to the bromine. wikipedia.orgclockss.org This intermediate can then undergo a series of halogen-metal exchange steps, effectively moving the halogen to a new position on the ring. wikipedia.org The newly formed organometallic species can then be trapped with an electrophile. This process has been used to convert 2-bromopyridine into 2-bromo-4-iodopyridine, a key building block for 2,4-disubstituted pyridines. researchgate.net

Recent advancements have shown that base-catalyzed aryl halide isomerization can be paired with SNAr reactivity to achieve unconventional substitution selectivity, such as the 4-selective functionalization of 3-bromopyridines. rsc.org This tandem approach allows for the use of readily available 3-bromopyridines to generate 4-substituted products that would otherwise require less stable 4-halogenated precursors. rsc.org

Regioselective Bromine-Magnesium Exchange Reactions

The bromine-magnesium exchange reaction is a fundamental transformation for generating Grignard reagents from organic bromides. In the context of polyhalogenated pyridines, achieving regioselectivity is a significant challenge. The use of highly active magnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has enabled highly regioselective Br/Mg exchange reactions. rsc.org

The selectivity of the exchange is often directed by substituents on the pyridine ring. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine derivative directs the Br/Mg exchange to occur selectively at the 3-position. rsc.org The resulting pyridylmagnesium reagents are potent nucleophiles that can react with a variety of electrophiles to yield polyfunctionalized pyridines. rsc.orgrsc.org

More recently, bimetallic combinations like sBu₂Mg·2LiOR have been used to perform efficient and regioselective Br/Mg exchanges on dibromo-pyridines. researchgate.netnih.gov The regioselectivity of this exchange can be finely tuned by the addition of Lewis donor additives like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA), which can switch the site of magnesiation. researchgate.netnih.gov

Table 4: Reagents for Regioselective Bromine-Magnesium Exchange

| Pyridine Substrate | Reagent | Selectivity | Reference(s) |

|---|---|---|---|

| 3,5-Dibromo-2-tosyloxypyridine | i-PrMgCl·LiCl | Exchange at C-3 position. | rsc.org |

| 3-Bromo-2-tosyloxypyridine | i-PrMgCl·LiCl | Fast exchange due to activating group. | rsc.org |

| Dibromo-pyridines | sBu₂Mg·2LiOR + PMDTA | Tunable regioselectivity (e.g., C2 vs C5). | researchgate.netnih.gov |

Other Advanced Synthetic Routes to 2,4-Disubstituted Pyridines

Beyond the canonical cross-coupling and functionalization reactions, several other advanced synthetic strategies have been developed for the construction of highly substituted pyridines. These methods often involve cascade reactions or multicomponent approaches that build the pyridine core from simpler acyclic precursors.

One such method is a modular synthesis that employs a cascade reaction beginning with a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to afford highly substituted pyridines in moderate to excellent yields. nih.gov The mild, neutral pH conditions of this reaction tolerate a wide variety of functional groups. nih.gov

Another innovative approach utilizes Rongalite (NaHOCH₂SO₂·(H₂O)₂) as a C1 source in a Hantzsch-type synthesis. mdpi.com This method involves the oxidative coupling of β-enamine carbonyl compounds with Rongalite to assemble the pyridine ring, offering a facile route to 2,3,5,6-tetrasubstituted pyridines with broad functional group tolerance. mdpi.com This strategy is particularly useful for preparing complex structures like terpyridines. mdpi.com Similarly, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the eco-friendly construction of multiaryl-substituted pyridines. acs.org These advanced routes highlight the ongoing development of efficient and versatile methods for accessing complex pyridine derivatives.

Reactivity and Transformation Chemistry of 4 Bromo 2 Oxan 4 Yl Pyridine

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring in 4-Bromo-2-(oxan-4-yl)pyridine is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, this electronic characteristic makes the ring susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

The pyridine nucleus is inherently electron-deficient compared to benzene (B151609), which makes electrophilic aromatic substitution (EAS) reactions challenging. nih.govnih.gov The nitrogen atom's inductive effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions further deactivates the ring towards attack by electrophiles. nih.govrsc.orgchemrxiv.org In the case of this compound, the presence of the bromine atom at the C4-position acts as a further deactivating group (via induction) and directs incoming electrophiles, albeit under forcing conditions, primarily to the positions meta to the nitrogen. Common EAS reactions like nitration and halogenation require strong acids and high temperatures, often resulting in low yields. nih.govmdpi.com

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is more facile for heteroaromatic compounds than for benzene derivatives. vulcanchem.comncert.nic.in Nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. tandfonline.com

In this compound, the bromine atom at the C4-position is an excellent leaving group, making this position the primary site for SNAr reactions. organic-chemistry.org Various nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to form a range of substituted pyridine derivatives. The reaction proceeds via a two-step addition-elimination mechanism. rsc.org The rate of these substitutions is influenced by the strength of the nucleophile and the stability of the intermediate complex. ncert.nic.inrsc.org

Transformations at the Bromine Atom (C4 Position)

The carbon-bromine bond at the C4 position is the most reactive site for many synthetic transformations, serving as a versatile handle for the introduction of new functional groups through cross-coupling and metal-halogen exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C4-position of the pyridine ring, displacing the bromine atom.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. sigmaaldrich.comacs.org It is widely used to synthesize biaryl and heteroaryl-aryl compounds. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base to activate the boronic acid. sigmaaldrich.comacs.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of phosphine ligand is critical for achieving high efficiency.

Sonogashira Coupling: To create a C-C triple bond, the Sonogashira coupling is employed, which reacts the bromopyridine with a terminal alkyne. This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Below is a table summarizing these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

| Sonogashira | R-C≡CH | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI |

The bromine atom at C4 can be exchanged with a metal, typically lithium or magnesium, to generate a potent organometallic intermediate. This intermediate is a strong nucleophile and can be "trapped" by reacting it with various electrophiles to introduce a wide range of substituents.

The most common method is lithium-halogen exchange, which is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or t-butyllithium. The resulting 4-lithiopyridine (B8661376) derivative can then react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.

Similarly, magnesium-halogen exchange can be performed using reagents like isopropylmagnesium chloride, leading to the formation of a Grignard reagent. These organomagnesium compounds are generally less reactive but more selective than their organolithium counterparts.

Reactivity and Functionalization of the Oxan-4-yl Moiety (C2 Position)

The oxan-4-yl (tetrahydropyran-4-yl) ring is a saturated aliphatic ether. The C-H bonds within this ring are generally unreactive due to their high bond dissociation energy and lack of polarization. The ether oxygen is a weak Lewis base and can participate in hydrogen bonding. Direct functionalization of the saturated oxane ring is challenging and typically requires harsh conditions or specific enzymatic or transition-metal-catalyzed C-H activation strategies, which are not commonly reported for this specific substrate. The primary reactivity of the this compound molecule is overwhelmingly dominated by transformations involving the bromo-substituted pyridine ring. While theoretical studies on the ring-opening of tetrahydropyran (B127337) exist, these typically involve strong Lewis acids or frustrated Lewis pairs and are not standard synthetic transformations for this moiety when attached to a pyridine core.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Oxan 4 Yl Pyridine

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, including those involving 4-bromo-2-(oxan-4-yl)pyridine, follows a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The efficiency and selectivity of these reactions are highly dependent on the interplay of these fundamental steps.

Detailed Analysis of Oxidative Addition Processes

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. libretexts.org This step is often rate-determining and involves the insertion of the palladium center into the carbon-bromine bond, forming a Pd(II) species. nih.govsemanticscholar.org The reactivity in oxidative addition is influenced by factors such as the nature of the leaving group and the electronic properties of the pyridine (B92270) ring. For bromopyridines, the oxidative addition to a Pd(0) catalyst is a key step that forms a tetrasubstituted complex. lumenlearning.com

The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich trialkylphosphines have been shown to furnish particularly active catalysts for the cross-coupling of alkyl bromides by facilitating the oxidative addition step. nih.gov While slow oxidative addition can be a challenge, the appropriate choice of ligand can significantly enhance the reaction rate. nih.gov The stability and reactivity of the resulting oxidative addition complex can be so significant that these complexes can be isolated and used as precatalysts for subsequent coupling reactions. bohrium.comresearchgate.net

Table 1: Key Factors Influencing Oxidative Addition

| Factor | Description | Reference |

| Ligand Properties | Bulky, electron-rich phosphines enhance catalytic activity. | nih.gov |

| Substrate Electronics | Electron-withdrawing groups on the pyridine ring can facilitate oxidative addition. | semanticscholar.org |

| Leaving Group | The C-Br bond strength and nature of the halide influence the reaction rate. | semanticscholar.org |

| Palladium Precursor | The choice of Pd(0) or Pd(II) source affects the initiation of the catalytic cycle. | nih.govacs.org |

Characterization of Transmetalation Steps and Catalytic Intermediates

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent is transferred to the palladium(II) complex. libretexts.org In Suzuki-Miyaura coupling, this involves the reaction of an organoboron compound, activated by a base, with the Pd(II) intermediate. libretexts.orgorganic-chemistry.org The base plays a critical role in activating the boronic acid, enhancing the polarization of the organic ligand and facilitating its transfer to the palladium center. organic-chemistry.org

The mechanism of transmetalation can be complex and may proceed through different pathways. nih.gov One proposed mechanism involves the formation of a boronate anion, which then reacts with the palladium complex. yonedalabs.com The characterization of intermediates in the catalytic cycle, such as the Pd(II) species formed after oxidative addition and before reductive elimination, is crucial for understanding the reaction mechanism. nih.govlibretexts.org In some cases, intermediates like π-allyl Pd complexes can be formed, leading to different reaction pathways. libretexts.org

Understanding Reductive Elimination Pathways and Stereochemical Control

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. libretexts.orgosti.gov This step is crucial for determining the stereochemistry of the final product, as it generally proceeds with retention of the configuration of the organic groups. libretexts.org For reductive elimination to occur, the organic partners typically need to be in a cis orientation on the square-planar palladium complex. osti.gov If they are trans, a trans-to-cis isomerization must precede the elimination. libretexts.org

The nature of the ligands and the electronic properties of the organic groups can influence the rate of reductive elimination. acs.org Studies have shown that reductive elimination is an intramolecular process, and the steric hindrance and electronic properties of the coupling partners can determine the regioselectivity of the reaction. osti.govrsc.org

Role of Ligands, Bases, and Additives in Catalytic Cycles

Ligands, bases, and additives are critical components that can significantly influence the outcome of palladium-catalyzed cross-coupling reactions. nih.govacs.org

Ligands: The choice of ligand affects the stability, reactivity, and selectivity of the palladium catalyst. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, for example, can promote oxidative addition and prevent catalyst deactivation. nih.gov The basicity of pyridine-based ligands can also correlate with catalytic efficiency. acs.org

Bases: Bases are essential in many cross-coupling reactions, particularly in the transmetalation step of Suzuki-Miyaura coupling, where they activate the organoboron reagent. libretexts.orgorganic-chemistry.org The choice of base can also influence the reaction rate and the stability of the catalytic species. libretexts.org

Additives: Additives can play various roles, such as stabilizing the catalyst, facilitating the regeneration of the active species, or influencing the reaction pathway. For instance, in Sonogashira coupling, a copper co-catalyst is often used to activate the terminal alkyne. libretexts.org

Mechanisms of Halogen Migration and Exchange Reactions

Halogen migration, sometimes referred to as a halogen dance reaction, is a phenomenon that can occur in halo-substituted aromatic and heteroaromatic compounds. nih.gov While specific studies on this compound are not detailed in the provided results, the general mechanisms for bromopyridines can be inferred. These migrations can be catalyzed by strong bases or transition metals.

In some cases, a palladium catalyst can facilitate the formal transfer of a group from the nitrogen of a pyridinium (B92312) salt to the pyridine periphery, a process that involves distinct intermediates. nih.gov Halogen exchange reactions, where one halogen is replaced by another, can also occur under specific conditions, often influenced by the relative bond strengths and the presence of halide sources.

Mechanistic Insights into C-H Activation and Direct Functionalization Processes

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic compounds like pyridine, as it avoids the need for pre-functionalization. researchgate.netrsc.org For pyridines, which are electron-deficient, direct C-H activation can be challenging. researchgate.net

One strategy to achieve direct arylation of pyridines is through the use of a transient activator. For example, the in-situ generation of an N-methylpyridinium salt can facilitate palladium-catalyzed arylation at the 2- and 6-positions. researchgate.netnih.gov This process often involves cooperative catalysis, for instance, with palladium and copper. researchgate.netnih.gov The mechanism is thought to proceed through the activation of the pyridine ring, making the C-H bonds more susceptible to cleavage by the transition metal catalyst. The site-selectivity of C-H functionalization (e.g., at the C2, C3, or C4 position) is a significant challenge and can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-Bromo-2-(oxan-4-yl)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) and oxane rings. The pyridine ring protons, being in an aromatic environment, would appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three signals are expected for the pyridine ring. The proton at the 6-position should appear as a doublet, while the protons at the 3 and 5-positions would also show characteristic splitting patterns. The protons of the oxane ring would be found in the upfield region. The methine proton at the 4-position of the oxane ring, directly attached to the pyridine ring, would likely be a multiplet. The methylene (B1212753) protons of the oxane ring, adjacent to the oxygen atom, would be deshielded relative to other methylene groups and are expected to appear as multiplets.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The pyridine ring carbons would have signals in the aromatic region (δ 120-160 ppm). The carbon atom bearing the bromine (C4) would be influenced by the halogen's electron-withdrawing and anisotropic effects. The carbon atom attached to the oxane ring (C2) would also show a characteristic chemical shift. The carbons of the oxane ring would appear in the aliphatic region, with the carbon attached to the pyridine ring and the carbons adjacent to the oxygen atom showing downfield shifts compared to the other oxane carbons. For comparison, the ¹³C NMR data for 2-(4-bromophenyl)pyridine (B1270735) shows signals in the aromatic region between δ 120.3 and 156.1 ppm. rsc.org

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.2-7.4 | 122-125 |

| Pyridine H-5 | 7.5-7.7 | 125-128 |

| Pyridine H-6 | 8.3-8.5 | 149-152 |

| Oxane H-4 (methine) | 3.0-3.3 | 40-45 |

| Oxane H-2, H-6 (axial) | 3.4-3.6 | 65-70 |

| Oxane H-2, H-6 (equatorial) | 4.0-4.2 | 65-70 |

| Oxane H-3, H-5 (axial) | 1.6-1.8 | 30-35 |

| Oxane H-3, H-5 (equatorial) | 1.9-2.1 | 30-35 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂BrNO), HRMS would be used to determine the exact mass of the molecular ion. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated exact mass for the [M]⁺ ion would be used to confirm the molecular formula. For instance, HRMS analysis of related bromo-compounds has been shown to confirm the elemental composition within 3 ppm. google.com

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [C₁₀H₁₂⁷⁹BrNO + H]⁺ | 258.0175 |

| [C₁₀H₁₂⁸¹BrNO + H]⁺ | 260.0155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the oxane moiety. The C-H stretching vibrations of the aromatic pyridine ring are expected in the region of 3000-3100 cm⁻¹. mewaruniversity.org The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would give a strong absorption band in the 1050-1150 cm⁻¹ range. The aliphatic C-H stretching vibrations of the oxane ring would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine) | 3000-3100 |

| Aliphatic C-H Stretch (Oxane) | 2850-2960 |

| C=C and C=N Stretch (Pyridine) | 1400-1600 |

| C-O-C Stretch (Oxane) | 1050-1150 |

| C-Br Stretch | 500-600 |

Electronic Spectroscopy (UV/Vis, Fluorescence) for Electronic Properties

UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the pyridine ring. The position and intensity of these bands would be influenced by the bromo and oxanyl substituents. For comparison, the UV spectrum of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) in an aqueous acid solution shows a maximum absorbance at 293 nm. swgdrug.org Fluorescence spectroscopy could also be employed to study the emission properties of the compound, although significant fluorescence is not necessarily expected for a simple bromopyridine derivative.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Oxan 4 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 4-Bromo-2-(oxan-4-yl)pyridine, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G+(d,p) or 6-31+G**, can determine the most stable three-dimensional arrangement of its atoms (optimized geometry). ias.ac.indiva-portal.orgresearchgate.net

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netredalyc.org

Table 1: Predicted Geometric and Electronic Parameters for this compound from DFT Calculations. These values are representative and derived from typical DFT calculations on similar substituted pyridine (B92270) systems.

Prediction and Analysis of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. ias.ac.in A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. ias.ac.in

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, classifying it as an electrophile. arxiv.org

Local reactivity descriptors, such as the Fukui function (f(r)) and the dual descriptor (Δf(r)), pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. arxiv.orgresearchgate.net For this compound, these calculations would likely show:

The pyridine nitrogen atom as the primary site for protonation and electrophilic attack due to the lone pair of electrons. researchgate.net

The carbon atoms C2, C4, and C6 of the pyridine ring as being electrophilic and thus susceptible to nucleophilic attack, with the reactivity influenced by the bromo and oxanyl substituents. The carbon attached to the bromine (C4) is a key site for reactions like nucleophilic aromatic substitution (SNAr) or cross-coupling. diva-portal.orgacs.org

Table 2: Predicted Global Reactivity Descriptors for this compound. These values are based on methodologies reported for other substituted pyridines and serve as illustrative examples. ias.ac.inarxiv.org

Mechanistic Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a common and important reaction is the Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by an aryl or alkyl group. DFT calculations can be used to model the entire catalytic cycle of such a reaction. rsc.org

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.

Transition State (TS) Searching: The highest energy point along the reaction pathway, the transition state, is located. This structure is crucial as it determines the activation energy of the reaction. For a Suzuki coupling, key transition states would be for the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgualberta.ca

Such studies can distinguish between different proposed mechanisms, for instance, the 'boronate' versus the 'oxo-palladium' pathway in Suzuki couplings, by comparing the calculated activation barriers. rsc.org

Table 3: Hypothetical Activation Energies (ΔE) for Key Steps in a Suzuki-Miyaura Reaction of this compound. The values are illustrative of typical energy barriers calculated for cross-coupling reactions.

Conformational Analysis of Pyridine and Oxane Moieties via Computational Methods

The oxane moiety typically adopts a stable chair conformation to minimize steric and torsional strain. The substituent at the C4 position of the oxane ring can be either axial or equatorial. Computational methods can determine the energy difference between these two forms, with the equatorial conformation generally being more stable.

Furthermore, a potential energy surface scan can be performed by systematically rotating the dihedral angle between the plane of the pyridine ring and the C-C bond linking it to the oxane ring. This analysis identifies the lowest energy conformers (rotamers) and the energy barriers to rotation between them. This information is critical for understanding how the molecule might fit into a receptor binding site. nih.gov

Molecular Dynamics Simulations to Explore Dynamic Behavior

While DFT calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, typically in a simulated solvent environment like water. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

From an MD simulation, several properties can be analyzed:

Conformational Sampling: MD explores the different conformations the molecule can adopt at a given temperature, providing a more realistic picture of its flexibility than static calculations. nih.gov

Solvation Effects: The simulation explicitly models the interactions (e.g., hydrogen bonds) between the molecule and surrounding solvent molecules.

Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be assessed. mdpi.com

Flexibility of Moieties: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are more rigid and which are more flexible. For this compound, the oxane ring and the linkage to the pyridine would show higher fluctuations. mdpi.com

MD simulations are particularly valuable for studying how a molecule like this compound might interact with a biological target, such as an enzyme or receptor, revealing the dynamics of the binding process. nih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Diverse Heterocyclic Systems

4-Bromo-2-(oxan-4-yl)pyridine serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the bromine atom at the 4-position of the pyridine (B92270) ring allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of diverse aryl, heteroaryl, and alkyl groups, leading to the formation of more complex heterocyclic systems.

For instance, the bromine atom can be readily displaced by a variety of nucleophiles, facilitating the construction of fused heterocyclic systems. The oxane moiety, a saturated six-membered ring containing an oxygen atom, can influence the solubility and conformational properties of the resulting molecules. This makes this compound a valuable precursor in the development of novel compounds with potential applications in medicinal chemistry and materials science. The pyridine nitrogen also provides a site for N-alkylation or coordination to metal centers, further expanding its synthetic utility.

Preparation of Complex Poly-Functionalized Pyridine Scaffolds

The strategic positioning of the bromo and oxanyl substituents on the pyridine ring makes this compound an ideal starting point for creating highly functionalized pyridine scaffolds. The reactivity of the bromine atom allows for sequential and site-selective introduction of various functional groups.

For example, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at the 4-position. Subsequently, the pyridine nitrogen can be oxidized to an N-oxide, which can then direct further functionalization at other positions of the ring. This step-wise approach allows for the controlled synthesis of pyridines bearing multiple, distinct substituents with well-defined regiochemistry. The ability to construct such poly-functionalized scaffolds is critical in the design of molecules with specific biological activities or material properties.

Utilization in the Synthesis of Advanced Ligands for Coordination Chemistry

Pyridine-containing ligands are of paramount importance in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. Current time information in Bangalore, IN.mdpi.com this compound serves as a valuable precursor for the synthesis of advanced ligands with tailored electronic and steric properties.

The bromo substituent can be readily converted into other functional groups, such as cyano, amino, or phosphino (B1201336) groups, which can act as additional coordination sites. For example, a palladium-catalyzed cyanation reaction can replace the bromine atom with a nitrile group, which can then be further elaborated. The oxane ring can also play a role in modulating the coordination properties of the resulting ligand, for instance, by influencing its bite angle or solubility. The ability to synthesize a variety of substituted pyridine ligands from this common intermediate allows for the systematic tuning of the properties of the resulting metal complexes for applications in catalysis, sensing, and materials science. Current time information in Bangalore, IN.mdpi.com

Contribution to the Construction of Multi-Component and Supramolecular Architectures

The versatility of this compound extends to its use in the construction of complex multi-component and supramolecular assemblies. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, which are key driving forces in the self-assembly of supramolecular structures.

By strategically functionalizing the pyridine ring through reactions at the bromine position, it is possible to introduce recognition motifs that can direct the assembly of intricate architectures. For example, the introduction of a carboxylic acid or an amide group can lead to the formation of well-defined hydrogen-bonded networks. Furthermore, the pyridine nitrogen can coordinate to metal ions, acting as a node in the construction of metal-organic frameworks (MOFs) or coordination polymers. The ability to pre-program molecular recognition and self-assembly through the synthetic modification of this compound opens up avenues for the design of novel functional materials with applications in areas such as gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Bromo-2-(oxan-4-yl)pyridine?

- Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the oxan-4-yl group. A brominated pyridine precursor (e.g., 2,4-dibromopyridine) is reacted with a boronic acid derivative of oxan-4-yl under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water. Key conditions include inert atmosphere (N₂/Ar), mild heating (60–80°C), and a base like Na₂CO₃ to facilitate transmetallation .

- Validation: Reaction progress is monitored via TLC or LC-MS. Post-reaction purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer: A combination of ¹H/¹³C NMR and FT-IR spectroscopy is used.

- NMR: The pyridine ring protons (e.g., H-3 and H-5) show distinct downfield shifts (~8.5–9.0 ppm) due to electron-withdrawing effects of bromine. The oxan-4-yl group’s protons resonate as multiplets between 1.5–4.0 ppm .

- IR: Stretching vibrations for C-Br (550–650 cm⁻¹) and pyridine ring C=N (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of substitution reactions involving this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO). The bromine atom’s electron-withdrawing effect directs nucleophilic attack to the para position (C-4), while the oxan-4-yl group’s steric bulk influences reaction pathways .

- Case Study: DFT predicts >90% yield for C-4 substitution in SNAr reactions with amines, validated experimentally by LC-MS .

Q. What challenges arise in crystallographic data refinement for this compound derivatives, and how are they resolved?

- Answer: Common issues include disorder in the oxan-4-yl group and weak diffraction due to flexible substituents . Solutions involve:

- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Refinement: SHELXL’s TWIN/BASF commands model twinning, while ISOR/SADI restraints handle anisotropic displacement of bromine atoms .

Q. How do solvent polarity and temperature affect the photophysical properties of this compound in supramolecular assemblies?

- Answer: Solvatochromism studies (UV-Vis/fluorescence spectroscopy) reveal polarity-dependent shifts. In non-polar solvents (e.g., hexane), emission peaks at 420 nm (π→π* transition), shifting to 450 nm in polar solvents (e.g., DMSO) due to stabilized excited states. Low-temperature studies (77 K) show enhanced quantum yields (up to 0.8) via reduced non-radiative decay .

Methodological Considerations

- Contradiction Analysis: Discrepancies in reported reaction yields (e.g., 70% vs. 85% for Suzuki coupling) may arise from catalyst purity or solvent degassing protocols. Systematic replication under controlled conditions is advised .

- Optimization: Design of Experiments (DoE) evaluates factors like catalyst loading, temperature, and solvent ratio to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.